molecular formula C17H23NO2 B3019275 N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide CAS No. 2411179-71-8

N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide

Cat. No.: B3019275
CAS No.: 2411179-71-8
M. Wt: 273.376
InChI Key: DHXGNYQFAABURV-GFCCVEGCSA-N
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Description

N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide is a synthetic organic compound with the molecular formula C17H23NO2 and a molecular weight of 273.376. This compound features a chromene ring system, which is a common structural motif in various bioactive molecules.

Preparation Methods

The synthesis of N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide typically involves several steps:

    Formation of the chromene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the propan-2-yl group: This step often involves alkylation reactions.

    Formation of the prop-2-enamide group: This can be done through amidation reactions using suitable amine and acid derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromene ring system allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide can be compared with other chromene derivatives:

    This compound: This compound is unique due to its specific structural features and biological activities.

    Chromene derivatives: These compounds share the chromene ring system but differ in their substituents and biological activities.

    Flavonoids: These natural compounds also contain a chromene ring and exhibit various biological activities, such as antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-5-16(19)18-12(2)10-13-6-7-15-14(11-13)8-9-17(3,4)20-15/h5-7,11-12H,1,8-10H2,2-4H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXGNYQFAABURV-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(CC2)(C)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(CC2)(C)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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